Z-Gly-Pro-Arg-4MbNA acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
The primary target of Z-Gly-Pro-Arg-4MbNA acetate is thrombin , a serine protease that plays a crucial role in the coagulation cascade . It is also cleaved by cathepsin K and granzyme A .
Mode of Action
This compound acts as a substrate for thrombin. The compound undergoes cleavage by thrombin to release free 4-methoxy-2-naphthylamine (4MβNA) . This free 4MβNA can then be captured by 5-nitrosalicylaldehyde to produce an insoluble yellow fluorescent, marking the site of thrombin activity .
Biochemical Pathways
The cleavage of this compound by thrombin and the subsequent capture of 4MβNA by 5-nitrosalicylaldehyde is a part of the coagulation cascade . This cascade is a series of reactions that ultimately leads to the formation of a clot to prevent excessive bleeding. The fluorescence marking the site of thrombin activity provides a visual representation of this process .
Result of Action
The result of the action of this compound is the production of an insoluble yellow fluorescent at the site of thrombin activity . This fluorescence provides a visual marker for the activity of thrombin, aiding in the study and understanding of the coagulation cascade .
Biochemical Analysis
Biochemical Properties
Z-Gly-Pro-Arg-4MbNA acetate is a substrate for several enzymes including thrombin, cathepsin K, and granzyme A . It has been modeled after a thrombin cleavage site in human fibrinogen and can be used for a sensitive assay of antithrombin III activity . It is also cleaved by cathepsin K and granzyme A .
Cellular Effects
This compound is used in assays to measure the activity of enzymes such as prolyl oligopeptidase (POP). The cleavage of this substrate by these enzymes can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its cleavage by specific enzymes. For instance, when used as a thrombin substrate, it is cleaved to release free 4-methoxy-2-naphthylamine (4MβNA) . This cleavage can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, it can be used in sensitive assays of antithrombin III activity, with the results varying based on the duration of the assay .
Metabolic Pathways
This compound is involved in the metabolic pathways of the enzymes it acts as a substrate for, such as thrombin, cathepsin K, and granzyme A .
Preparation Methods
The synthesis of Z-Gly-Pro-Arg-4MbNA acetate involves the stepwise assembly of the peptide chain followed by the attachment of the 4-methoxy-β-naphthylamide group. The process typically starts with the protection of amino groups using carbobenzoxy (Z) groups. The peptide chain is then elongated through standard peptide coupling reactions, such as using carbodiimide or other coupling reagents. The final step involves the deprotection of the Z groups and the acetylation of the peptide to form the acetate salt .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Z-Gly-Pro-Arg-4MbNA acetate undergoes various chemical reactions, primarily involving its peptide bonds and the 4-methoxy-β-naphthylamide group. Common reactions include:
Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes, leading to the cleavage of the peptide chain.
Oxidation: The methoxy group on the naphthylamide can undergo oxidation under specific conditions, potentially altering the compound’s properties.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include proteolytic enzymes for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Z-Gly-Pro-Arg-4MbNA acetate is widely used in scientific research due to its specificity and versatility. Some of its applications include:
Enzymatic Assays: It is used as a substrate to measure the activity of prolyl oligopeptidase, thrombin, cathepsin K, and granzyme A
Biochemical Research: The compound helps in studying enzyme kinetics and mechanisms, providing insights into enzyme-substrate interactions.
Medical Research: It is used to investigate the role of specific enzymes in various diseases, aiding in the development of enzyme inhibitors as potential therapeutic agents.
Industrial Applications: this compound is used in the quality control of enzyme preparations and in the development of diagnostic assays.
Comparison with Similar Compounds
Z-Gly-Pro-Arg-4MbNA acetate is unique due to its specific peptide sequence and the presence of the 4-methoxy-β-naphthylamide group. Similar compounds include:
Z-Gly-Gly-Arg-AMC (acetate): Another peptide substrate used in enzymatic assays, but with a different peptide sequence and fluorogenic group.
Z-Gly-Pro-Arg-AMC HCL: Similar to this compound but with a different fluorogenic group, used for measuring enzyme activity.
Z-Gly-Pro-Arg-7-amido-4-trifluoromethylcoumarin: A peptide substrate with a different fluorogenic group, used in similar enzymatic assays.
These compounds share similar applications but differ in their peptide sequences and fluorogenic groups, which can affect their specificity and sensitivity in enzymatic assays.
Properties
CAS No. |
66647-41-4 |
---|---|
Molecular Formula |
C32H39N7O6 |
Molecular Weight |
617.7 g/mol |
IUPAC Name |
benzyl N-[2-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C32H39N7O6/c1-44-27-18-23(17-22-11-5-6-12-24(22)27)37-29(41)25(13-7-15-35-31(33)34)38-30(42)26-14-8-16-39(26)28(40)19-36-32(43)45-20-21-9-3-2-4-10-21/h2-6,9-12,17-18,25-26H,7-8,13-16,19-20H2,1H3,(H,36,43)(H,37,41)(H,38,42)(H4,33,34,35)/t25-,26-/m0/s1 |
InChI Key |
GRFKZYIOWWFSLU-UIOOFZCWSA-N |
Isomeric SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4 |
SMILES |
CC(=O)O.COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.